molecular formula C15H15FN2OS B2922167 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865248-97-1

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2922167
CAS RN: 865248-97-1
M. Wt: 290.36
InChI Key: MTWDSBGTBDXXIL-VKAVYKQESA-N
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Description

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPBA belongs to the class of thiazole derivatives and has shown promising results in research studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including fluorinated analogs, have been extensively studied for their anticancer properties. Hutchinson et al. (2001) investigated a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, revealing potent in vitro cytotoxicity against certain human breast cancer cell lines while demonstrating specificity by being inactive against nonmalignant and other cancer cell lines. This study underscores the benzothiazole scaffold's potential in designing antitumor agents with precise action mechanisms, possibly including "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" (Hutchinson et al., 2001).

Antimicrobial Activity

Another area of application for benzothiazole derivatives lies in their antimicrobial efficacy. Narayana et al. (2004) synthesized a range of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, demonstrating antifungal activity. This suggests that modifications to the benzothiazole core can yield compounds with potent antimicrobial properties, potentially relevant for the development of new antimicrobial agents based on the structure of "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" (Narayana et al., 2004).

Pharmacological Screening

The structural diversity of benzothiazole derivatives enables their application in various pharmacological screenings. Bikobo et al. (2017) investigated a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives for antimicrobial activity, demonstrating potent effects against pathogenic strains. This research points to the potential of benzothiazole derivatives, including "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide," in serving as leads for developing new antimicrobial agents (Bikobo et al., 2017).

Antipsychotic Potential

Exploration into benzamide and benzothiazole conjugates has also hinted at potential antipsychotic applications. Yang et al. (2016) synthesized a series of benzamides with potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties, offering insights into the development of antipsychotic medications. This suggests a possible research avenue for "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" in the context of mental health disorders (Yang et al., 2016).

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-5-9-18-12-10(16)7-6-8-11(12)20-14(18)17-13(19)15(2,3)4/h1,6-8H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWDSBGTBDXXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

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